molecular formula C14H20BNO4 B1403392 methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE CAS No. 1198615-60-9

methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE

Cat. No. B1403392
M. Wt: 277.13 g/mol
InChI Key: JXPARROOLJVGGA-UHFFFAOYSA-N
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Description

“Methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is a chemical compound1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of similar compounds involves the use of 4- (hydroxymethyl) phenylboronic acid pinacol ester and p-nitrophenyl chloroformate as upstream raw materials1. However, the specific synthesis process for “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is not provided in the available resources.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction2. However, the specific molecular structure analysis for “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is not provided in the available resources.



Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen3. However, the specific chemical reactions involving “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 542.8±50.0 °C and a density of 1.25±0.1 g/cm31. However, the specific physical and chemical properties of “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.


Scientific Research Applications

  • Organic Synthesis

    • This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
    • The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
    • The compound’s molecular electrostatic potential and frontier molecular orbitals have been studied using density functional theory (DFT) to clarify certain physical and chemical properties .
  • Pharmaceutical Research

    • Boronic acid compounds, such as this one, are often used in the organic synthesis of drugs . They are used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
    • In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
  • Drug Delivery Systems

    • Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .
    • The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
  • Material Science

    • This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • This compound can be used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
  • Preparation of Aminothiazoles

    • Aminothiazoles can be synthesized using this compound . Aminothiazoles are a class of organic compounds with a wide range of biological activities and are used in the development of various pharmaceuticals .
  • Preparation of JAK2 Inhibitors

    • This compound can be used in the preparation of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of targeted therapy used in the treatment of certain types of cancer .
  • Diels-Alder Reactions

    • It is often used in Diels-Alder reactions with styrene and trans-β-nitrostyrene . The Diels-Alder reaction is a method used in organic chemistry to form rings of atoms .
  • Fluorescent Probes

    • It can also be used as a fluorescent probe . Fluorescent probes are used in various fields such as biology and chemistry for the detection and analysis of specific components .
  • Chemical Intermediate

    • This compound is a chemical intermediate commonly used in the preparation of pharmaceuticals and chemical products .
  • Transesterification Reactions

    • This compound can be used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of esterified substances and is commonly used in the production of biodiesel .
  • Preparation of γ-Secretase Modulators

    • It can be used in the preparation of aminothiazoles as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways and is a target for Alzheimer’s disease therapeutics .
  • Preparation of Amino-Pyrido-Indol-Carboxamides

    • This compound can be used in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
  • Diels-Alder Reactions with Styrene and Trans-β-Nitrostyrene

    • It is often used in Diels-Alder reactions with styrene and trans-β-nitrostyrene . The Diels-Alder reaction is a method used in organic chemistry to form rings of atoms .
  • Fluorescent Probes

    • It can also be used as a fluorescent probe . Fluorescent probes are used in various fields such as biology and chemistry for the detection and analysis of specific components .
  • Chemical Intermediate

    • This compound is a chemical intermediate commonly used in the preparation of pharmaceuticals and chemical products .

Safety And Hazards

Similar compounds are harmful by inhalation, in contact with skin, and if swallowed4. However, the specific safety and hazards associated with “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.


Future Directions

There is no specific information available on the future directions of “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE”. However, research into similar compounds continues to be a topic of interest in the field of chemistry5.


Please note that the information provided is based on the available resources and may not fully cover “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE”. Further research may be needed to obtain more comprehensive and specific details.


properties

IUPAC Name

methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPARROOLJVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
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methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
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methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
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methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
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methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE

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